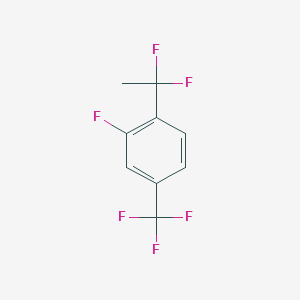

1-(1,1-Difluoroethyl)-2-fluoro-4-(trifluoromethyl)benzene

Description

Structural and Chemical Characteristics

Molecular Architecture and Substituent Distribution

The compound’s core structure consists of a benzene ring substituted with three functional groups:

- 1-(1,1-Difluoroethyl) : A -CH₂CF₂ group attached to position 1.

- 2-Fluoro : A fluorine atom at position 2.

- 4-(Trifluoromethyl) : A -CF₃ group at position 4.

The substituents are distributed in a meta relationship (positions 1, 2, and 4), creating a sterically hindered environment. The 1,1-difluoroethyl group introduces branching and fluorine’s electronegativity, while the trifluoromethyl group enhances electron withdrawal via strong inductive effects.

| Position | Substituent | Functional Group | Key Characteristics |

|---|---|---|---|

| 1 | 1,1-Difluoroethyl | -CH₂CF₂ | Branched, electron-withdrawing (σ) |

| 2 | Fluoro | -F | Ortho to trifluoromethyl, modest σ |

| 4 | Trifluoromethyl | -CF₃ | Strong σ, hyperconjugative effects |

This distribution creates a polarized aromatic system, influencing reactivity and electronic properties.

Fluorination Patterns and Electronic Effects

The compound’s fluorination pattern dictates its electronic behavior:

- Inductive Effects :

- The trifluoromethyl group (-CF₃) withdraws electron density from the ring via σ bonds, deactivating the aromatic system.

- The 1,1-difluoroethyl group (-CH₂CF₂) also exhibits σ-withdrawing effects, though weaker than -CF₃.

- Resonance Effects :

Using Hammett constants (σ) to quantify effects:

| Substituent | Position | σ Value | Electronic Impact |

|---|---|---|---|

| -CF₃ | Para | +0.73 | Strong σ-withdrawing |

| -F | Ortho | +0.36 | Moderate σ-withdrawing, weak resonance |

| -CH₂CF₂ | Meta | +0.32 | Moderate σ-withdrawing |

These values align with the compound’s electron-deficient nature, favoring electrophilic substitution at specific positions.

Isotopic and Conformational Variants

Isotopic Variants

Theoretical isotopic variants include deuterated analogs (e.g., -CH₂CF₂ → -CD₂CF₂), which may alter vibrational modes and reaction kinetics. However, no experimental data on such variants is available in literature.

Conformational Variants

The 1,1-difluoroethyl group permits limited rotational isomerism due to its symmetric fluorine arrangement. Computational models suggest a single dominant conformer, as steric hindrance between the -CF₃ and -CH₂CF₂ groups minimizes conformational flexibility.

Comparative Analysis with Analogous Fluorinated Aromatics

The compound’s properties are contrasted with structurally similar fluorinated aromatics:

| Compound | Substituents | Key Differences |

|---|---|---|

| 1-(1,1-Difluoroethyl)-2-fluoro-4-(trifluoromethyl)benzene | -CH₂CF₂, -F, -CF₃ (meta) | Unique trifluoroethyl and trifluoromethyl combination |

| 4-Fluorobenzotrifluoride (CAS 402-44-8) | -F, -CF₃ (para) | Simpler para-substitution, higher symmetry |

| 2-(Difluoromethyl)-4-fluoro-1-(trifluoromethyl)benzene (CAS 1214358-19-6) | -CHF₂, -F, -CF₃ (ortho/meta) | Difluoromethyl vs. difluoroethyl; altered inductive effects |

Electronic and Physical Properties

| Property | Current Compound | 4-Fluorobenzotrifluoride |

|---|---|---|

| Molecular Weight | 228.13 g/mol | 164.10 g/mol |

| Boiling Point | Not reported | 102–105°C |

| Electron Density | Low (σ-dominated) | Moderate (para symmetry) |

The trifluoromethyl group in both compounds dominates electronic behavior, but the difluoroethyl substituent introduces additional steric and electronic complexity.

Properties

IUPAC Name |

1-(1,1-difluoroethyl)-2-fluoro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F6/c1-8(11,12)6-3-2-5(4-7(6)10)9(13,14)15/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHZGEEQKPILWNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)C(F)(F)F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701196780 | |

| Record name | 1-(1,1-Difluoroethyl)-2-fluoro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701196780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138445-16-5 | |

| Record name | 1-(1,1-Difluoroethyl)-2-fluoro-4-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1138445-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,1-Difluoroethyl)-2-fluoro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701196780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Difluoromethylation of Aromatic Precursors

- Starting Materials : Fluorinated aromatic compounds, often containing trifluoromethyl substituents, serve as the substrate.

- Reagents : 1,1-Difluoroethyl chloride (CH3CF2Cl) is commonly used as the difluoromethylating agent.

- Catalysts and Conditions : The reaction typically requires catalysts that facilitate the nucleophilic substitution or radical addition of the difluoroethyl group. Reaction temperatures and pressures are optimized to favor high selectivity and yield.

Industrial Scale Considerations

- Optimization Parameters : Temperature, pressure, and catalyst loading are finely tuned. For example, moderate to high temperatures (often between 100–200 °C) and pressures are applied to drive the reaction to completion.

- Purification : Post-reaction, purification steps such as distillation or chromatography are employed to isolate the target compound with high purity.

Related Fluorinated Benzene Synthesis (Contextual Insight)

While direct preparation methods for 1-(1,1-Difluoroethyl)-2-fluoro-4-(trifluoromethyl)benzene are limited in publicly available literature, insights can be drawn from the synthesis of closely related fluorinated benzenes such as 1,2,4-trifluorobenzene, which is a key intermediate in many fluorine chemistry processes.

A patented method for 1,2,4-trifluorobenzene involves:

- Nitration of 2,4-dichlorofluorobenzene to 2,4-dichloro-5-fluoronitrobenzene using mixed nitric and sulfuric acids.

- Catalytic fluorination using potassium fluoride and a quaternary ammonium salt catalyst in sulfolane solvent at elevated temperatures (~170–180 °C) to yield 2,4,5-trifluoronitrobenzene.

- Catalytic hydrogenation with Raney nickel in methanol under hydrogen pressure (0.8 MPa) at 50–60 °C to produce 2,4,5-trifluoroaniline.

- Diazotization and deamination reactions under acidic conditions with sodium hypophosphite and copper catalysts to finally obtain 1,2,4-trifluorobenzene.

This multi-step approach exemplifies the complexity and precision required in fluorinated aromatic compound synthesis and provides a framework that can be adapted for preparing more complex fluorinated derivatives such as this compound.

Data Table: Summary of Key Preparation Parameters

Research Findings and Analysis

- The difluoromethylation step is the critical transformation for introducing the 1,1-difluoroethyl group, which significantly influences the compound’s properties.

- Catalysts play a vital role in enhancing reaction rates and selectivity; quaternary ammonium salts and transition metal catalysts are commonly employed.

- Reaction conditions such as temperature and solvent choice (e.g., sulfolane, methanol) are optimized to balance reactivity and stability.

- The fluorination and hydrogenation steps in related fluorobenzene syntheses demonstrate the importance of multi-step sequences involving nitration, fluorination, reduction, and diazotization to achieve complex fluorinated aromatics.

- Industrial methods prioritize cost-efficiency and safety, employing milder conditions and scalable catalysts to minimize hazardous byproducts.

Chemical Reactions Analysis

1-(1,1-Difluoroethyl)-2-fluoro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents and conditions. For example, nucleophilic aromatic substitution can be performed using strong nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Cross-Coupling Reactions: The presence of fluorine atoms makes the compound suitable for cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 1-(1,1-Difluoroethyl)-2-fluoro-4-(trifluoromethyl)benzene is in the development of pharmaceutical compounds. The presence of multiple fluorine atoms enhances the lipophilicity and metabolic stability of drug candidates, making them more effective in targeting specific biological pathways.

Case Study: Antiviral Agents

- Researchers have investigated the use of fluorinated benzene derivatives in antiviral drug development. Fluorinated compounds often exhibit improved binding affinity to viral proteins due to their unique electronic properties. For instance, studies have shown that compounds similar to this compound can inhibit viral replication in vitro.

Agrochemicals

Fluorinated compounds are increasingly used in agrochemicals due to their enhanced bioactivity and stability against degradation. The compound can serve as a lead structure for developing herbicides and fungicides.

Data Table: Comparison of Fluorinated Agrochemicals

| Compound Name | Activity Type | Target Organism | Reference |

|---|---|---|---|

| Compound A | Herbicide | Weeds | |

| Compound B | Fungicide | Fungal Pathogens | |

| This compound | Potential Herbicide | Various Weeds |

Material Science

In material science, fluorinated aromatic compounds are utilized to create advanced materials with unique properties such as thermal stability and chemical resistance.

Application Example: Coatings

- The compound can be integrated into polymer matrices to produce coatings that resist harsh chemical environments. These coatings are particularly useful in industries such as aerospace and automotive.

Research Findings

Recent studies have highlighted the potential of this compound in various experimental setups:

- Binding Studies : Investigations into the binding affinity of this compound to specific receptors have shown promising results, indicating its potential as a drug candidate.

- Stability Tests : The compound has demonstrated high thermal stability under various conditions, making it suitable for applications requiring durability.

Mechanism of Action

The mechanism of action of 1-(1,1-Difluoroethyl)-2-fluoro-4-(trifluoromethyl)benzene is primarily influenced by the presence of fluorine atoms, which can affect the compound’s electronic properties and reactivity. The fluorine atoms can participate in hydrogen bonding, dipole-dipole interactions, and other non-covalent interactions, which can modulate the compound’s binding affinity to molecular targets. The specific molecular targets and pathways involved depend on the application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(1,1-Difluoroethyl)-2-fluoro-4-(trifluoromethyl)benzene with analogous halogenated benzenes, focusing on substituent patterns, molecular properties, and applications:

Key Structural and Functional Insights:

- Electron-Withdrawing Effects : Compounds with trifluoromethyl (-CF₃) groups (e.g., 1,3-Bis(trifluoromethyl)benzene) exhibit enhanced electron-withdrawing properties, influencing reactivity in cross-coupling reactions .

- Lipophilicity : The hexyloxy group in 1p increases lipophilicity, making it suitable for hydrophobic environments in agrochemical formulations .

Metabolic and Stability Profiles

- Fluorinated compounds like the target molecule are prized for their metabolic stability due to the strong C-F bond, which resists enzymatic degradation .

- The discontinued status of the target compound may reflect challenges in large-scale synthesis or niche applications compared to commercially available analogs (e.g., 1-Methyl-3-(trifluoromethyl)benzene) .

Industrial Relevance

- Compounds such as 1,3-Bis(trifluoromethyl)benzene are used in catalysis and polymer production, while 2-Fluoro-4-(trifluoromethyl)phenylacetylene serves as a building block in click chemistry .

- The hexyloxy derivative (1p) demonstrates the role of alkoxy groups in enhancing solubility for agrochemical delivery systems .

Biological Activity

1-(1,1-Difluoroethyl)-2-fluoro-4-(trifluoromethyl)benzene, also known by its CAS number 1138445-20-1, is a fluorinated aromatic compound that has garnered attention for its potential biological activities. The incorporation of fluorine atoms into organic molecules can significantly alter their chemical properties, enhancing their pharmacological profiles and biological interactions. This article reviews the available literature on the biological activity of this compound, focusing on its toxicological effects, metabolic pathways, and potential applications in medicinal chemistry.

- Molecular Formula : C₉H₆F₆

- Molecular Weight : 228.134 g/mol

- CAS Number : 1138445-20-1

- Purity : ≥95% .

Toxicological Studies

Recent studies have highlighted the toxicological profile of this compound in various animal models. Notable findings include:

Acute Toxicity

In a study involving F344/N rats, acute oral doses of the compound were administered to assess toxicity. Observations indicated:

- Mortality in high-dose groups (1000 mg/kg).

- Significant increases in liver and kidney weights at doses starting from 50 mg/kg.

- Clinical signs included behavioral changes such as "burrowing in bedding" and "rubbing face with forepaws" .

Repeated Dose Toxicity

A 14-day oral repeat dose toxicity study revealed:

- Nephropathy in males at doses starting from 50 mg/kg.

- Hepatocellular hypertrophy observed in both sexes at higher doses.

- An established NOAEL (No Observed Adverse Effect Level) of 10 mg/kg based on kidney effects .

Metabolic Pathways

The metabolism of this compound has been studied to understand its pharmacokinetics:

- Following oral administration, approximately 62–82% of the dose was exhaled un-metabolized through the lungs.

- The compound was primarily eliminated via urine as glucuronides and mercapturic acid conjugates .

- A half-life of approximately 19 hours was noted after intravenous administration in corn oil .

Biological Activity and Applications

The unique structure of this compound suggests potential applications in medicinal chemistry, particularly due to its fluorinated nature which can enhance binding affinity and selectivity for biological targets.

Cancer Research

Fluorinated compounds are increasingly being explored for their roles in cancer therapeutics. The structural modification provided by fluorine atoms can lead to improved interactions with target proteins involved in cancer progression .

Summary of Findings

| Study Type | Findings |

|---|---|

| Acute Toxicity | Mortality at high doses; increased liver and kidney weights |

| Repeated Dose Toxicity | Nephropathy and hepatocellular hypertrophy; NOAEL established |

| Metabolism | High exhalation rate; significant urinary metabolites identified |

| Biological Applications | Potential antifungal and anticancer properties suggested |

Q & A

Basic: What are the key challenges in synthesizing 1-(1,1-Difluoroethyl)-2-fluoro-4-(trifluoromethyl)benzene, and what methodologies are effective for introducing multiple fluorine substituents?

Answer:

The synthesis of polyfluorinated benzene derivatives requires precise control over regioselectivity and fluorination efficiency. Key challenges include:

- Regioselective fluorination : Fluorine introduction must compete with steric and electronic effects from existing substituents. For example, trifluoromethyl groups (-CF₃) are strongly electron-withdrawing, directing electrophilic substitutions to meta positions.

- Difluoroethyl group installation : The 1,1-difluoroethyl group (-CF₂CH₃) requires specialized reagents like halogen-exchange (Halex) reactions using KF/18-crown-6 (as seen in aryl bromide fluorination; ) or photoredox catalysis (e.g., using 4CzIPN as a catalyst; ).

- Multi-step strategies : Start with brominated precursors (e.g., 1-bromo-4-(trifluoromethyl)benzene analogs; ) and perform sequential fluorinations. For example, nucleophilic aromatic substitution (SNAr) with [18F]− for radiofluorination can be adapted for stable fluorine introduction .

Advanced: How can computational methods predict the regioselectivity of electrophilic substitution in polyfluorinated benzene derivatives like this compound?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions to predict reactive sites:

- Electron-withdrawing effects : The -CF₃ group deactivates the ring, making meta positions more susceptible to substitution.

- Steric hindrance : The 1,1-difluoroethyl group introduces steric bulk, favoring para substitution relative to -CF₃.

- Hammett σ constants : Quantify substituent effects (e.g., σₚ for -CF₃ = +0.54 vs. σₘ for -F = +0.34) to rank directing power. Experimental validation via deuteration studies (e.g., isotopic labeling as in ) or X-ray crystallography (e.g., ) is critical .

Basic: What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Answer:

- ¹⁹F NMR : Directly identifies fluorine environments. For example, -CF₃ resonates at δ −62 to −65 ppm, while -CF₂CH₃ appears at δ −85 to −90 ppm (split by coupling with adjacent F atoms; ).

- ¹H NMR : Probes CH₃ groups (δ 1.5–2.0 ppm for -CF₂CH₃) and aromatic protons (δ 6.8–7.5 ppm, split by adjacent F atoms).

- GC-MS/EI : Confirms molecular ion clusters (e.g., M⁺ at m/z 254) and fragmentation patterns (e.g., loss of -CF₂CH₃ at m/z 195).

- IR spectroscopy : Detects C-F stretches (1000–1400 cm⁻¹) and C-H bends in -CF₂CH₃ () .

Advanced: How does the electron-deficient nature of this compound influence its reactivity in cross-coupling reactions?

Answer:

The electron-withdrawing -CF₃ and -F groups deactivate the aromatic ring, necessitating:

- Buchwald-Hartwig amination : Use Pd(OAc)₂/XPhos catalysts with strong bases (e.g., NaOtBu) to facilitate C-N bond formation at meta positions (analogous to ).

- Suzuki-Miyaura coupling : Electron-deficient aryl bromides require Pd(PPh₃)₄ and elevated temperatures (80–100°C) for efficient coupling with boronic acids (e.g., uses 4-methoxybenzeneboronic acid at 60°C).

- Directing group strategies : Transient directing groups (e.g., -CONHR) can override inherent regioselectivity for ortho functionalization .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Fluorinated aromatics may release HF upon decomposition. Use nitrile gloves, acid-resistant lab coats, and face shields ( ).

- Ventilation : Perform reactions in fume hoods due to volatile fluorinated intermediates (e.g., trifluoromethylating agents like CF₃I).

- Waste disposal : Collect fluorinated waste separately and neutralize with calcium carbonate before disposal ( ) .

Advanced: How can isotopic labeling (e.g., ¹⁸F, ²H) be applied to study the metabolic stability or environmental persistence of this compound?

Answer:

- ¹⁸F radiolabeling : Use nucleophilic aromatic substitution (SNAr) with K¹⁸F/kryptofix to introduce ¹⁸F at specific positions for PET imaging.

- Deuterium exchange : Catalytic H/D exchange (e.g., using D₂O and Pd/C at 150°C) probes aromatic C-H bond lability ().

- Environmental tracking : LC-MS/MS with deuterated internal standards quantifies degradation products in soil/water matrices .

Basic: What are the thermodynamic and kinetic factors influencing the stability of the difluoroethyl group under acidic/basic conditions?

Answer:

- Acidic hydrolysis : The -CF₂CH₃ group resists hydrolysis due to strong C-F bonds (bond energy ~485 kJ/mol), but prolonged exposure to H₂SO₄/H₂O may cleave C-C bonds.

- Basic conditions : NaOH/EtOH induces β-elimination (forming CH₂=CF₂ gas), detectable by GC headspace analysis.

- Thermal stability : TGA/DSC analysis shows decomposition onset at >200°C (similar to -CF₃ analogs in ) .

Advanced: What strategies optimize the enantioselective synthesis of chiral derivatives from this compound?

Answer:

- Chiral auxiliaries : Attach menthol or binaphthyl groups to direct asymmetric alkylation (e.g., uses hydrazonic ligands for copper-catalyzed coupling).

- Organocatalysis : Proline-derived catalysts induce enantioselective Friedel-Crafts reactions at activated positions.

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester derivatives of enantiomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.